Homocysteine, a sulfur-containing amino acid, has been extensively studied due to its association with cardiovascular diseases and its role in various biological processes. DL-Homocystine, the oxidized form of homocysteine, has been implicated in several pathophysiological conditions, particularly in the context of homocystinuria, a metabolic disorder characterized by elevated levels of homocysteine and its derivatives in the blood1. Research has explored the effects of DL-homocystine and related compounds on biological systems, including their impact on clotting factors, cellular oxidative stress, and cytokine expression1 5 6.
DL-Homocystine has been shown to activate Hageman factor, which can initiate clotting and induce the evolution of plasma kinins, suggesting a potential mechanism for the increased thrombosis observed in patients with homocystinuria1. Additionally, DL-homocysteine thiolactone, a related compound, has been studied for its effects on cardiac contractility, coronary flow, and oxidative stress markers, revealing that it can impair cardiac function and alter oxidative stress parameters3. Furthermore, DL-homocysteic acid, another derivative, has been found to interact with surfactant molecules in microemulsions, affecting the solubilization and stability of these systems2. The interaction between DL-homocysteic acid and metal ions has also been characterized, indicating that it can form complexes with various cations, which may have implications for its biological activity4.
In the field of cardiovascular research, DL-homocystine has been associated with the induction of oxidative stress in endothelial cells, which is a contributing factor to atherothrombotic diseases5. The compound's ability to activate monocytes and induce the expression of inflammatory cytokines further underscores its role in vascular inflammation and atherogenesis6. In the context of endothelial cell function, DL-homocysteine has been shown to upregulate the expression and secretion of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8), which are involved in leukocyte recruitment and may contribute to the development of vascular disease7. These findings highlight the potential of DL-homocystine and its derivatives as targets for therapeutic intervention in cardiovascular disorders.
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 163594-75-0
CAS No.: 83164-90-3